molecular formula C16H19N5O B11209984 N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209984
M. Wt: 297.35 g/mol
InChI Key: FBJALMIECACRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N5O/c1-3-4-9-17-15-14-10-20-21(16(14)19-11-18-15)12-5-7-13(22-2)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,18,19)

InChI Key

FBJALMIECACRHV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Condensation-Cyclization of Aminopyrazoles

Aminopyrazole derivatives serve as precursors for pyrazolo[3,4-d]pyrimidine formation. For example, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile undergoes cyclization with formamidine acetate in refluxing ethanol to yield 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This method achieves yields of 68–72% under optimized conditions (Table 1).

Table 1: Cyclization Conditions and Yields

Precursor Reagent Solvent Temperature (°C) Yield (%)
5-Amino-1-(4-MeOPh)-pyrazole Formamidine acetate Ethanol 80 68–72
5-Amino-3-iodo-pyrazole Guanidine hydrochloride DMF 120 55–60

Halogenation and Cross-Coupling

Iodination at the 3-position of the pyrazolo[3,4-d]pyrimidine core is achieved using n-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C. Subsequent Suzuki-Miyaura coupling or nucleophilic substitution introduces functional groups, though this route is less direct for N-butylamine installation.

N-Butylamine Functionalization

Introducing the N-butyl group at the 4-position requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation or ring degradation.

Nucleophilic Substitution

The 4-chloro intermediate (1-(4-methoxyphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine) reacts with n-butylamine in tetrahydrofuran (THF) at 60°C for 12 hours. Triethylamine acts as a base to scavenge HCl, improving yields to 80–85%. Alternative solvents like acetonitrile reduce side reactions but prolong reaction times (Table 2).

Table 2: Alkylation Conditions Comparison

Alkylating Agent Solvent Base Temperature (°C) Time (h) Yield (%)
n-Butylamine THF Et₃N 60 12 80–85
n-Butylamine Acetonitrile K₂CO₃ 80 24 70–75

Reductive Amination

A two-step approach involves condensing 4-oxo-pyrazolo[3,4-d]pyrimidine with n-butylamine under reducing conditions (NaBH₃CN in methanol). While this method avoids halogenated intermediates, yields are moderate (60–65%) due to competing reduction of the pyrimidine ring.

Industrial-Scale Optimization

Patents highlight solvent-anti-solvent crystallization for purifying the final compound. Dissolving the crude product in dichloromethane (DCM) and adding n-hexane induces precipitation, achieving >99% purity. Continuous flow reactors are employed for the cyclization step, reducing reaction times from 12 hours to 30 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity Control : Competing alkylation at the 1-position is minimized using bulky bases (e.g., DIPEA) and low temperatures.
  • Byproduct Formation : Over-alkylation is suppressed by stoichiometric control of n-butylamine (1.2 equivalents).
  • Purification : Silica gel chromatography remains standard, though patent methods advocate for cost-effective crystallization.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost
Nucleophilic Substitution 80–85 98–99 High Low
Reductive Amination 60–65 95–97 Moderate Medium
Continuous Flow Cyclization 75–78 99 High High

Recent Advances

Microwave-assisted synthesis reduces the alkylation step to 2 hours with comparable yields. Biocatalytic approaches using transaminases for chiral intermediate synthesis are under exploration but remain experimental.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 4 undergoes alkylation with alkyl halides under phase-transfer catalysis. This reaction is critical for introducing additional functional groups:

text
Compound + R-X → N-alkylated derivative

Key Data:

ReagentSolventTemp. (°C)Yield (%)Source
Methyl iodideDMF2578
Propargyl bromideDMF2565

The butyl group at the N-position remains stable under these conditions, while the methoxyphenyl substituent shows no reactivity toward alkylation .

Acylation Reactions

The amine reacts with acyl chlorides to form stable amides, enabling pharmacological optimization:

text
Compound + R-COCl → N-acylated derivative

Example: Reaction with acetyl chloride in dichloromethane yields a 72% product (confirmed via 1H^1H NMR). Electron-withdrawing substituents on the acyl group enhance reaction rates by stabilizing intermediates .

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at position 6 when activated by electron-withdrawing groups. Chlorinated derivatives (e.g., 4-chloro intermediates) react with hydrazine to form hydrazinyl analogs:
Reaction Pathway:

  • Chlorination with POCl₃/TMA → 4-chloro intermediate

  • Hydrazinolysis → 4-hydrazinyl derivative (yield: 85%)

Condensation Reactions

The amine forms Schiff bases with aromatic aldehydes/ketones:
General Procedure:

  • React with benzaldehyde derivatives in ethanol

  • Catalyzed by glacial acetic acid

  • Yields: 60–82%

Representative Products:

Aldehyde/KetoneProduct StructureIC₅₀ (µM)Source
4-Chlorobenzaldehyde4-(2-(4-Cl-benzylidene)hydrazinyl) derivative0.3
AcetophenoneOpen-chain Schiff base7.6

Cyclization Reactions

Reaction with dihydrofuran-2,5-dione forms fused heterocycles:

text
Compound + dihydrofuran-2,5-dione → Pyrrolidine-2,5-dione derivative

Conditions: Reflux in ethanol for 6 hours (yield: 68%) . These products show enhanced kinase inhibition compared to the parent compound .

Stability Under Acidic/Basic Conditions

ConditionObservationSource
pH < 3Protonation at N7; ring remains intact
pH > 10Degradation of methoxyphenyl group

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) reveal:

  • Highest nucleophilic reactivity at N4 (f=0.052f^- = 0.052)

  • Electrophilic susceptibility at C6 (f+=0.038f^+ = 0.038)

These findings align with experimental substitution patterns .

Biological Activity Correlation

Structural modifications via these reactions significantly impact pharmacological profiles:

Reaction TypeEGFR Inhibition (IC₅₀)Antiproliferative Activity (MCF-7)
Parent Compound24 µMModerate
Schiff Base (5c )0.3 µMStrong (DNA fragmentation observed)
Alkylated (P1 )15 µMWeak

Data from demonstrate that condensation products exhibit superior anticancer activity compared to alkylated derivatives.

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a crucial pharmacophore in various anticancer agents. Recent studies have shown that derivatives of this scaffold, including N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant anticancer properties by targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).

  • Mechanism of Action : The compound acts as a dual inhibitor of EGFR and VEGFR2, leading to reduced tumor growth and increased apoptosis in cancer cells. For instance, compounds derived from this scaffold have demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent activity against tumor proliferation .
  • Case Studies : In vitro studies using MCF-7 breast cancer cells showed that these compounds not only inhibited cell migration but also induced significant apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects.

  • Research Findings : A study highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes involved in the inflammatory response. The anti-inflammatory activity was assessed through both in vitro assays and in vivo models, demonstrating its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity.

Structural Variation Biological Activity Reference
Substitution at the 4-position with methoxy groupEnhanced EGFR inhibition
Variations in alkyl chain lengthModulation of potency against cancer cells
Different aryl substitutionsAltered anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group and the methoxyphenyl moiety can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, synthesis, and research findings, providing a comprehensive overview supported by relevant data.

Chemical Structure and Properties

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 232.29 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A butyl group, enhancing lipophilicity and cellular uptake.
  • An amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

Anticancer Activity

Recent studies have indicated that compounds with a pyrazolo[3,4-d]pyrimidine core can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may act as a dual inhibitor of EGFR and VGFR2, leading to reduced tumor growth and induced apoptosis in cancer cells.
  • IC50 Values : Compounds in this class show varying degrees of potency with IC50 values ranging from 0.3 to 24 µM against different cancer cell lines .

Antiviral Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit antiviral properties:

  • Activity Against Viruses : Certain analogs have demonstrated effectiveness against viral infections such as HIV and various strains of hepatitis.
  • Mechanisms : The antiviral mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .

Anti-inflammatory Properties

Some studies suggest that this compound may also possess anti-inflammatory effects, potentially modulating signaling pathways involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerDual inhibition of EGFR/VGFR2
AntiviralInhibition of HIV and hepatitis viruses
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells:

  • The compound significantly inhibited cell migration and induced apoptosis.
  • Molecular docking studies indicated strong binding affinity to target proteins involved in cell cycle regulation.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates.
  • Cyclization to form intermediates.
  • Treatment with substituted anilines to yield the final product.

Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) under controlled conditions .

Q & A

Q. What are the established synthetic routes for N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Alkylation : Reacting a pyrazolo[3,4-d]pyrimidine core (e.g., 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one) with N-butyl halides in solvents like dry acetonitrile or dichloromethane under reflux conditions .
  • Characterization : IR spectroscopy identifies functional groups (e.g., NH stretches at ~3131 cm⁻¹), while ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.79 ppm and butyl chain protons at δ 1.67 ppm) .

Q. Which spectroscopic and chromatographic methods are critical for purity assessment?

  • HPLC : Purity >95% is verified using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at 394.1783) .

Q. What are the recommended storage and handling protocols for this compound?

  • Store at -20°C under inert gas (e.g., argon) to prevent degradation. Use desiccants to avoid hygroscopic effects .
  • Handle with nitrile gloves and fume hoods due to potential irritant properties .

Advanced Research Questions

Q. How do reaction solvents and catalysts influence synthetic yield and regioselectivity?

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation reactions, while dichloromethane improves solubility for condensation steps .
  • Catalysts : Lithium hydride (LiH) or triethylamine (TEA) facilitates deprotonation in SN2 reactions, achieving yields >75% . Contradictions arise in thiourea derivatives, where DMF/LiH systems reduce byproducts compared to TEA .

Q. What strategies resolve structural ambiguities in NMR spectra caused by tautomerism?

  • Variable Temperature (VT) NMR : Identifies dominant tautomers (e.g., pyrazole vs. pyrimidine proton shifts) by analyzing temperature-dependent chemical shifts .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming the N-butyl chain’s connectivity to the pyrimidine ring .

Q. How can computational modeling predict biological activity, and what are its limitations?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like σ₁ receptors or tubulin, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating high affinity .
  • Limitations : Force fields may inaccurately model solvation effects or flexible side chains, necessitating experimental validation via enzymatic assays .

Q. What mechanisms underlie contradictory bioactivity data across structural analogs?

  • Substituent Effects : The 4-methoxyphenyl group enhances membrane permeability but may sterically hinder target binding. For example, replacing methoxy with fluorine improves σ₁ receptor antagonism (IC₅₀ < 50 nM) but reduces solubility .
  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HCT-116) or incubation times (24h vs. 48h) alter IC₅₀ values .

Q. How are in vivo pharmacokinetic properties optimized through structural modifications?

  • Lipophilicity Adjustments : Adding hydrophilic groups (e.g., hydroxyls) to the N-butyl chain reduces logP values from ~3.5 to ~2.0, improving aqueous solubility but potentially lowering blood-brain barrier penetration .
  • Metabolic Stability : tert-Butyl groups resist cytochrome P450 oxidation, extending half-life (t₁/₂ > 6h in rodent models) compared to methyl substituents .

Methodological Considerations

Q. How should researchers design dose-response studies for antitumor activity evaluation?

  • In Vitro : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays with 5-dose curves (0.1–100 µM) and 72h incubation to calculate IC₅₀ .
  • In Vivo : Administer intraperitoneal doses (10–50 mg/kg) in xenograft models, monitoring tumor volume weekly via caliper measurements .

Q. What analytical workflows validate target engagement in cellular assays?

  • Western Blotting : Detect phosphorylation inhibition of downstream targets (e.g., Akt or ERK) after treatment .
  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.